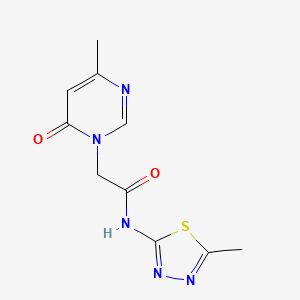
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C10H11N5O2S and its molecular weight is 265.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.
The molecular formula of this compound is C11H12N4OS, with a molecular weight of approximately 248.31 g/mol. The compound features a thiadiazole ring and a pyrimidine derivative, which are known for their pharmacological significance.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, a review on 1,3,4-thiadiazole derivatives indicated that compounds within this class exhibit significant antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Compound A | Strong | E. coli | |
| Compound B | Moderate | S. aureus | |
| N-(5-methyl...) | Significant | Various strains |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Thiadiazole derivatives have shown promising results against different cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of thiadiazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against human colon cancer (HCT116) and breast cancer (MCF7) cell lines. Specifically, the compound demonstrated an IC50 value of approximately 10 µg/mL against HCT116 cells .
Table 2: Cytotoxicity Data for Thiadiazole Derivatives
The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and disrupt tubulin polymerization, thereby inhibiting cell division .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of thiadiazole derivatives indicates that modifications to the thiadiazole ring and substituents significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances cytotoxicity against specific cancer cell lines .
Eigenschaften
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c1-6-3-9(17)15(5-11-6)4-8(16)12-10-14-13-7(2)18-10/h3,5H,4H2,1-2H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJZTCDSUMUBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













